Methyl 4-(2-chlorophenyl)-6-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
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Properties
IUPAC Name |
methyl 4-(2-chlorophenyl)-6-[[4-(3-methylphenyl)piperazin-1-yl]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN4O3/c1-16-6-5-7-17(14-16)29-12-10-28(11-13-29)15-20-21(23(30)32-2)22(27-24(31)26-20)18-8-3-4-9-19(18)25/h3-9,14,22H,10-13,15H2,1-2H3,(H2,26,27,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOOWICKLTXGCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)CC3=C(C(NC(=O)N3)C4=CC=CC=C4Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(2-chlorophenyl)-6-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS Number: 1252817-29-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its structural characteristics, synthesis, and biological activities, particularly focusing on its pharmacological effects and therapeutic applications.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of 454.9 g/mol. The compound features a tetrahydropyrimidine core substituted with a chlorophenyl group and a piperazine moiety, which are known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| CAS Number | 1252817-29-0 |
| Molecular Formula | C24H27ClN4O3 |
| Molecular Weight | 454.9 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including the formation of the tetrahydropyrimidine ring and subsequent functionalization with piperazine and chlorophenyl groups. Detailed methodologies can be found in recent literature focusing on similar pyrimidine derivatives .
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, studies have shown that pyrido[2,3-d]pyrimidine derivatives can inhibit dihydrofolate reductase (DHFR), a key enzyme in cancer cell proliferation . While specific data on the antitumor activity of our compound is limited, its structural resemblance to known antitumor agents suggests potential efficacy.
Antimicrobial Properties
The presence of the piperazine moiety is associated with various antimicrobial activities. Compounds containing piperazine have been reported to exhibit efficacy against a range of pathogens including bacteria and fungi. For example, derivatives similar to our compound have shown moderate to good antimicrobial activity against strains such as Staphylococcus aureus and Enterococcus faecalis .
Neuropharmacological Effects
Piperazine derivatives are also noted for their neuropharmacological effects. The incorporation of piperazine into drug design has been linked to anxiolytic and antidepressant activities. This suggests that this compound may exhibit similar properties, warranting further investigation in neuropharmacology .
Case Studies
- Antitumor Efficacy : A study demonstrated that pyrido[2,3-d]pyrimidine derivatives showed significant inhibition of tumor growth in animal models through the inhibition of DHFR. While specific data for our compound is not available, it provides a framework for expected biological activity based on structural similarities .
- Antimicrobial Testing : A series of piperazine-containing compounds were tested against various microbial strains. Results indicated that modifications in the piperazine structure significantly influenced antimicrobial potency. This highlights the potential for optimizing our compound for enhanced activity against resistant strains .
Q & A
Q. What are the common synthetic routes for preparing this tetrahydropyrimidine derivative?
The compound is typically synthesized via multicomponent reactions (MCRs), such as the Biginelli reaction, which involves condensation of an aldehyde (e.g., 2-chlorobenzaldehyde), a β-keto ester (e.g., methyl acetoacetate), and a urea/thiourea derivative. The piperazine-substituted side chain is introduced via post-cyclization modifications, such as nucleophilic substitution or reductive amination. For example, the 4-(3-methylphenyl)piperazine moiety can be attached using a Mannich-type reaction under acidic conditions .
Key Reaction Parameters :
- Solvent: Ethanol or acetic acid (for cyclization).
- Catalysts: HCl or Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
- Temperature: Reflux (70–100°C) for 6–24 hours.
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradients).
Q. How is the compound characterized post-synthesis?
Characterization involves a combination of:
- Spectroscopy :
- ¹H/¹³C NMR : To confirm substituent positions and piperazine integration. For example, the 2-oxo group appears as a singlet near δ 165 ppm in ¹³C NMR .
- IR : C=O stretches (~1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
- X-ray crystallography : Resolves bond lengths (e.g., C-Cl: ~1.73 Å) and dihedral angles (e.g., 4–8° for the tetrahydropyrimidine ring) .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) to verify molecular weight .
Q. What structural features are confirmed by X-ray crystallography?
Single-crystal X-ray diffraction reveals:
- Planarity : The tetrahydropyrimidine ring adopts a boat conformation with a mean deviation of 0.02 Å from planarity.
- Substituent orientation : The 2-chlorophenyl group is orthogonal to the pyrimidine ring (dihedral angle: 85–90°), while the piperazine moiety adopts a chair conformation .
- Hydrogen bonding : Intramolecular N-H···O interactions stabilize the 2-oxo group (bond length: 2.89 Å) .
Advanced Research Questions
Q. How can regioselectivity issues during synthesis be addressed?
Regioselectivity challenges arise in introducing the piperazine-methyl group. Strategies include:
- Protecting groups : Temporarily block reactive sites (e.g., using Boc for piperazine amines) to direct substitution to the 6-methyl position .
- Catalytic control : Palladium catalysts (e.g., Pd(OAc)₂) enable selective C-H activation for functionalization .
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack on the methylene carbon .
Q. What strategies optimize yield in multi-step syntheses?
- One-pot reactions : Combine cyclization and substitution steps to reduce intermediate isolation (e.g., Biginelli reaction followed by Mannich reaction) .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) and improves yields by 15–20% .
- Workflow table :
| Step | Method | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Cyclization | Biginelli reaction | 65–75 | 95 | |
| Piperazine addition | Mannich reaction | 50–60 | 90 | |
| Purification | Column chromatography | – | ≥98 |
Q. How can contradictions in spectroscopic data be resolved?
Discrepancies in NMR or IR spectra often stem from:
- Tautomerism : The 2-oxo group may exist in keto-enol forms, causing split peaks. Use deuterated DMSO to stabilize the dominant tautomer .
- Solvent artifacts : Residual acetic acid in NMR samples can mask NH signals. Lyophilize samples thoroughly .
- Crystallographic validation : Cross-reference spectral data with X-ray-derived bond lengths to confirm assignments .
Pharmacological and Mechanistic Questions
Q. What in vitro assays evaluate this compound’s bioactivity?
- Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ calculations) .
- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive bacteria (e.g., S. aureus) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa), with EC₅₀ values compared to controls .
Q. How does the 2-chlorophenyl substituent influence bioactivity?
The electron-withdrawing Cl group enhances:
- Lipophilicity : LogP increases by ~0.5 units, improving membrane permeability .
- Target binding : Chlorine’s van der Waals radius (1.8 Å) fits into hydrophobic enzyme pockets (e.g., dihydrofolate reductase) .
- Metabolic stability : Reduces oxidative degradation by cytochrome P450 enzymes .
Data Contradiction and Reproducibility
Q. How to address inconsistencies in reported crystal structures?
- Thermal parameters : High B-factors (>4 Ų) indicate disordered regions; exclude such datasets .
- Space group validation : Ensure monoclinic (e.g., P2₁/c) symmetry matches published cell parameters (a=12.68 Å, b=7.31 Å, c=19.95 Å) .
- Software cross-check : Refine structures using both SHELXL and OLEX2 to minimize bias .
Q. Why do synthetic yields vary across studies?
Variations arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
